(5,6,7-Trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-ylsulfanyl)-acetic acid
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Overview
Description
2-({5,6,7-TRIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}SULFANYL)ACETIC ACID is a heterocyclic compound that belongs to the class of triazolopyrimidines.
Preparation Methods
The synthesis of 2-({5,6,7-TRIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}SULFANYL)ACETIC ACID typically involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine . The reaction conditions often include boiling chloroform as the solvent . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
2-({5,6,7-TRIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}SULFANYL)ACETIC ACID undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Cyclization: The compound can form cyclic structures under specific conditions.
Common reagents used in these reactions include hydrazonoyl chlorides, triethylamine, and various solvents like chloroform . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-({5,6,7-TRIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}SULFANYL)ACETIC ACID has several scientific research applications:
Medicinal Chemistry: It has shown potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biology: The compound is studied for its role in macrophage activation and other biological processes.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-({5,6,7-TRIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}SULFANYL)ACETIC ACID involves its interaction with specific molecular targets and pathways. It can inhibit enzymes like acetylcholinesterase, which is crucial for the treatment of Alzheimer’s disease . The compound also affects various signaling pathways, leading to its diverse biological activities .
Comparison with Similar Compounds
Similar compounds to 2-({5,6,7-TRIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}SULFANYL)ACETIC ACID include:
1,3,4-Thiadiazoles: Known for their antimicrobial and anticancer activities.
Thiazoles: Used in drugs for allergies, hypertension, and bacterial infections.
1,2,4-Triazolopyrimidines: Have antitumor, antimalarial, and anti-inflammatory properties.
What sets 2-({5,6,7-TRIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}SULFANYL)ACETIC ACID apart is its unique combination of a triazolopyrimidine core with a sulfanyl acetic acid moiety, which contributes to its distinct chemical and biological properties .
Properties
Molecular Formula |
C10H12N4O2S |
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Molecular Weight |
252.30 g/mol |
IUPAC Name |
2-[(5,6,7-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]acetic acid |
InChI |
InChI=1S/C10H12N4O2S/c1-5-6(2)11-9-12-10(17-4-8(15)16)13-14(9)7(5)3/h4H2,1-3H3,(H,15,16) |
InChI Key |
OBUZLFLTEXLIEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C(=NC(=N2)SCC(=O)O)N=C1C)C |
Origin of Product |
United States |
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